Ni(II)/Co(II)-Form Selectivity: Submicromolar Potency Contrasted with Dramatically Weaker Fe(II)-Form Activity vs. Closest Triazole Analogs
Against purified MtMetAP1c apoenzyme reconstituted with specific divalent cations, 3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine (Compound 8 in the source study) exhibits IC50 values of 0.24 µM (Ni²⁺-form) and 0.26 µM (Co²⁺-form), but a dramatically weaker IC50 of 40 µM against the Fe(II)-form. This contrasts with the 4-fluorobenzyl analog (Compound 7), which shows IC50 of 0.58 µM (Ni²⁺) and 2.0 µM (Co²⁺) but >500 µM against Fe(II). The 2,4-dichloro compound is approximately 2.4-fold more potent on the Ni(II)-form and 7.7-fold more potent on the Co(II)-form than its 4-fluoro analog [1].
| Evidence Dimension | IC50 against purified MtMetAP1c in different metalloforms |
|---|---|
| Target Compound Data | Ni(II)-form IC50 = 0.24 µM; Co(II)-form IC50 = 0.26 µM; Fe(II)-form IC50 = 40 µM; Mn(II)-form IC50 = 2.0 µM |
| Comparator Or Baseline | Compound 7 (3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole): Ni(II) IC50 = 0.58 µM, Co(II) IC50 = 2.0 µM, Fe(II) IC50 >500 µM, Mn(II) IC50 = 143 µM. Compound 5: Ni(II) IC50 = 1.3 µM, Co(II) IC50 = 0.74 µM. Compound 6: Ni(II) IC50 = 2.5 µM, Co(II) IC50 = 0.69 µM |
| Quantified Difference | Target compound is 2.4× more potent on Ni(II)-form and 7.7× more potent on Co(II)-form vs. compound 7; 5.4× and 2.8× more potent on Ni(II) vs. compounds 5 and 6 respectively |
| Conditions | Purified MtMetAP1c apoenzyme reconstituted with specific divalent cations: Fe(II) 50 µM; Ni(II) and Mn(II) 20 µM; Co(II) 10 µM. Assay at pH 7.5, 37°C. IC50 values in µM. |
Why This Matters
The 2,4-dichloro substitution provides the highest Ni(II)/Co(II)-form potency among the triazole series tested, making this compound the preferred choice for studies targeting the non-physiological metalloforms of MetAP, such as in vitro enzymology, structural biology of Ni/Co-substituted enzymes, or inhibitor co-crystallization trials requiring potent Ni/Co-form occupancy.
- [1] Lu JP, Chai SC, Ye QZ. Catalysis and inhibition of Mycobacterium tuberculosis methionine aminopeptidase. J Med Chem. 2010;53(3):1329-1337. Table 2. View Source
